molecular formula C10H12N2O B1594195 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile CAS No. 26850-26-0

2-(4-Hydroxyphenylamino)-2-methylpropanenitrile

Cat. No. B1594195
Key on ui cas rn: 26850-26-0
M. Wt: 176.21 g/mol
InChI Key: MSDNIFRUGJFOGS-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

A mixture of 4-aminophenol (1.09 g, 10 mmol), acetone cyanohydrin (10 ml) and MgSO4 (2 g) was heated to 80° C. and stirred for 4 h. After concentration of the medium under vacuum, compound 3a was crystallized from water (20 ml). The solid was filtered and dried to yield 2-(4-hydroxyphenylamino)-2-methylpropanenitrile, 3a (1.69 g, 9.6 mmol, 96%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[O-]S([O-])(=O)=O.[Mg+2].[CH3:15][C:16]([CH3:20])(O)[C:17]#[N:18]>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:16]([CH3:20])([CH3:15])[C:17]#[N:18])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After concentration of the medium under vacuum, compound 3a was crystallized from water (20 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.6 mmol
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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